What is the chemical structure of Durallone?
What is the chemical structure of Durallone?
Disclaimer: The term "Durallone" is associated with a specific chemical compound. It should not be confused with DUROLANE™, a medical device composed of hyaluronic acid used for the treatment of osteoarthritis. This guide focuses exclusively on the chemical compound.
Introduction
Durallone is a naturally occurring isoflavone, a class of flavonoid compounds known for their diverse biological activities. It is primarily isolated from plant species of the Millettia genus, such as Millettia dura and Millettia pachyloba[1][2]. As a secondary metabolite, Durallone is part of the plant's defense mechanism and has been investigated for its potential therapeutic properties. Recent studies have highlighted its anti-inflammatory, antiplasmodial, and antifungal activities, making it a compound of interest for further research and drug development[2][3][4].
Chemical Structure and Properties
The chemical structure of Durallone has been elucidated using spectroscopic methods, including 1H NMR, 13C NMR, and LC-HRMS[2].
-
IUPAC Name: 3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethylpyrano[2,3-h]chromen-4-one
-
Molecular Formula: C₂₃H₂₂O₆
-
CAS Number: 173792-74-0
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 394.4 g/mol | PubChem |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 394.14163842 Da | PubChem |
| Monoisotopic Mass | 394.14163842 Da | PubChem |
| Topological Polar Surface Area | 63.2 Ų | PubChem |
| Heavy Atom Count | 29 | PubChem |
| Complexity | 683 | PubChem |
Biological Activity and Mechanism of Action
Durallone has demonstrated multiple biological activities, suggesting its potential as a lead compound for therapeutic applications.
Anti-inflammatory Activity
A molecular docking study has suggested that Durallone may exert anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[4]. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The study showed that Durallone exhibited a strong binding affinity for COX-2, with binding energies better than the standard drugs Valdecoxib and Lumiracoxib, while showing poor binding to the COX-1 enzyme[4]. This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Antiplasmodial Activity
Durallone is one of the compounds isolated from the stem bark of Millettia dura that has been tested for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria[3]. While the crude extract containing Durallone showed activity, the specific IC50 value for the pure compound was not detailed in the available literature[3].
Antifungal Activity
Research has identified Durallone as an active antifungal compound against the rice blast fungus, Magnaporthe oryzae[2]. It was shown to inhibit the conidial germination and appressorium formation of the fungus, which are crucial early steps in the infection process of the host plant[2].
Quantitative Data
The following table summarizes the available quantitative data for Durallone.
| Assay | Target | Value | Units | Source |
| Molecular Docking | COX-1 | Poor Binding | - | [4] |
| Molecular Docking | COX-2 | -8.6 to -9.0 | kcal/mol | [4] |
Experimental Protocols
Extraction and Isolation of Durallone from Millettia dura
The following is a general protocol for the extraction and isolation of Durallone based on published methods[3].
-
Plant Material Collection and Preparation: The stem bark of Millettia dura is collected, air-dried, and pulverized.
-
Extraction: The powdered plant material is extracted by cold percolation using a 1:1 (v/v) mixture of dichloromethane and methanol for 6 x 24 hours.
-
Concentration: The resulting extract is concentrated using a rotary evaporator to yield a crude extract.
-
Fractionation: A portion of the crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Isolation and Characterization: Fractions are collected and further purified to isolate pure compounds. The structure of Durallone is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry[2].
Molecular Docking Protocol for Anti-inflammatory Activity
The anti-inflammatory potential of Durallone was evaluated computationally using a molecular docking protocol[4].
-
Protein Preparation: The 3D crystal structures of COX-1 and COX-2 enzymes are obtained from a protein data bank.
-
Ligand Preparation: The 3D structure of Durallone is generated and optimized.
-
Molecular Docking: Docking simulations are performed using software such as Autodock Vina to predict the binding affinity and interaction between Durallone and the active sites of the COX enzymes.
-
Analysis: The binding energies are calculated, and the interactions (e.g., hydrogen bonds) between the ligand and the protein are analyzed to understand the binding mode.
